Cas no 989-81-1 (PicrosideⅠ)
PicrosideⅠ structure
Product Name:PicrosideⅠ
Numéro CAS:989-81-1
Le MF:C29H38N2O3
Mégawatts:462.623628139496
CID:823020
Update Time:2024-02-01
PicrosideⅠ Propriétés chimiques et physiques
Nom et identifiant
-
- PicrosideⅠ
- PicrosideI
- PicrosideⅡ
- 1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-Hexadecahydro-1,11-dihydroxy-2,10a,12a-trimethyl-8-phenylcyclopenta[7,8]phenanthro[2,3-c]pyrazol-1-yl methyl ketone
- PubChem ID: 131888553
- Ketone, 1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydro-1,11-dihydroxy-2,10a,12a-trimethyl-8-phenylcyclopenta[7,8]phenanthro[2,3-c]pyrazol-1-yl methyl (7CI,8CI)
-
- Piscine à noyau: 1S/C29H38N2O3/c1-17-12-23-22-11-10-20-13-24-19(16-31(30-24)21-8-6-5-7-9-21)14-27(20,3)26(22)25(33)15-28(23,4)29(17,34)18(2)32/h5-9,16-17,20,22-23,25-26,33-34H,10-15H2,1-4H3
- La clé Inchi: FJRMNXOMVIVJGP-UHFFFAOYSA-N
- Sourire: C(C1(O)C2(C)C(CC1C)C1CCC3C(C)(C1C(O)C2)CC1=CN(C2=CC=CC=C2)N=C1C3)(C)=O
Propriétés calculées
- Qualité précise: 462.28800
Propriétés expérimentales
- Dense: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 617.6±55.0 °C(Predicted)
- Solubilité: Insuluble (7.9E-4 g/L) (25 ºC),
- Le PSA: 75.35000
- Le LogP: 4.36660
- Le PKA: 12.91±0.70(Predicted)
PicrosideⅠ Littérature connexe
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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